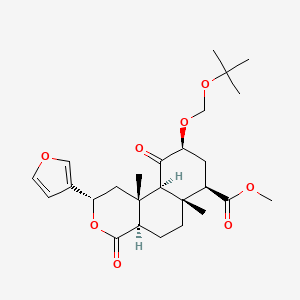

salvinorin B tert-butoxymethyl ether

Descripción

Salvinorin B ethoxymethyl ether (EOM SalB) is a semi-synthetic derivative of salvinorin A, a naturally occurring κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. EOM SalB is synthesized by replacing the acetyl group at the C-2 position of salvinorin B with an ethoxymethyl ether moiety . This modification enhances its stability and prolongs its duration of action compared to salvinorin A, which is rapidly metabolized due to its labile acetate group .

EOM SalB exhibits exceptional KOR affinity (Ki = 0.32 nM) and potency (EC50 = 0.14 nM), making it one of the most potent KOR agonists reported . Its G protein-biased signaling profile further distinguishes it from traditional KOR agonists, as it avoids β-arrestin recruitment linked to adverse effects like dysphoria .

Propiedades

Fórmula molecular |

C26H36O8 |

|---|---|

Peso molecular |

476.6 g/mol |

Nombre IUPAC |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-[(2-methylpropan-2-yl)oxymethoxy]-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C26H36O8/c1-24(2,3)33-14-32-18-11-17(22(28)30-6)25(4)9-7-16-23(29)34-19(15-8-10-31-13-15)12-26(16,5)21(25)20(18)27/h8,10,13,16-19,21H,7,9,11-12,14H2,1-6H3/t16-,17-,18-,19-,21-,25-,26-/m0/s1 |

Clave InChI |

CWFMTHRKTLKOGU-PEVIRZATSA-N |

SMILES isomérico |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOC(C)(C)C)C)C4=COC=C4 |

SMILES canónico |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOC(C)(C)C)C)C4=COC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éter tert-butoximetil de Salvinorina B suele implicar la protección del grupo hidroxilo de la Salvinorina B utilizando cloruro de tert-butoximetil en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente .

Métodos de producción industrial: El proceso probablemente se optimizaría para obtener un rendimiento y una pureza óptimos, involucrando múltiples pasos de purificación como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El éter tert-butoximetil de Salvinorina B puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el enlace éter, especialmente en condiciones ácidas o básicas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio acuoso.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidróxido de sodio en etanol para condiciones básicas o ácido clorhídrico en agua para condiciones ácidas.

Productos principales:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios éteres sustituidos.

Aplicaciones Científicas De Investigación

El éter tert-butoximetil de Salvinorina B tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de las modificaciones estructurales en la actividad del receptor kappa-opioide.

Biología: Se ha investigado por sus posibles propiedades neuroprotectoras y antiinflamatorias.

Medicina: Se ha explorado como un posible agente terapéutico para afecciones como el dolor, la adicción y los trastornos del estado de ánimo.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y sondas químicas.

Mecanismo De Acción

El éter tert-butoximetil de Salvinorina B ejerce sus efectos principalmente a través del agonismo del receptor kappa-opioide. Este receptor está involucrado en la modulación del dolor, el estado de ánimo y la percepción. El compuesto se une al receptor con alta afinidad, lo que lleva a la activación de las vías de proteínas G mientras minimiza el reclutamiento de β-arrestina. Este agonismo sesgado se asocia con menos efectos secundarios en comparación con los agonistas tradicionales del receptor kappa-opioide .

Compuestos similares:

Salvinorina A: El compuesto original, conocido por sus potentes efectos alucinógenos.

Éter etoximetil de Salvinorina B: Otro derivado semisintético con actividad similar del receptor kappa-opioide.

Éter metoximetil de Salvinorina B: Conocido por su mayor duración de acción y mayor potencia.

Unicidad: El éter tert-butoximetil de Salvinorina B es único debido a su modificación estructural específica, que mejora su selectividad y potencia en el receptor kappa-opioide. Esto lo convierte en una herramienta valiosa para estudiar la farmacología de los receptores y desarrollar nuevos agentes terapéuticos .

Comparación Con Compuestos Similares

Methoxymethyl Ether (MOM SalB)

MOM SalB, another C-2 alkoxymethyl derivative, replaces the acetyl group with a methoxymethyl ether. While slightly less potent than EOM SalB (Ki = 0.60 nM, EC50 = 0.40 nM), it retains superior KOR selectivity and potency compared to salvinorin A (Ki = 1.6 nM) . Crystal structure analysis reveals that the methoxymethyl group adopts a "classic anomeric" conformation, allowing its oxygen atom to overlap spatially with salvinorin A’s acetate group, enhancing receptor interaction . In vivo, MOM SalB demonstrates prolonged antinociceptive effects in tail-withdrawal assays (ED50 = 1.4 mg/kg) and fully substitutes for U69,593 in discriminative stimulus tests at lower doses than salvinorin A .

β-Tetrahydropyranyl Ether (THP SalB)

The β-tetrahydropyranyl (THP) ether derivative introduces a cyclic ether group at C-2. THP SalB shows moderate KOR affinity (Ki = 4.0 nM) but superior in vivo efficacy, with an ED50 of 1.4 mg/kg in antinociceptive models compared to salvinorin A’s ED50 of 2.1 mg/kg . Its rigid tetrahydropyran ring extends the duration of action by resisting metabolic degradation, though conformational flexibility reduces receptor overlap compared to MOM SalB .

Other Derivatives

- Halogenated and Oxygenated Derivatives : Substitutions with halogens (e.g., compounds 196, 197, 202) or additional oxygen atoms reduce KOR affinity by 10–100-fold compared to EOM SalB .

- Silyl and Benzyl Ethers : Derivatives like silyl ether 199 (Ki = 72 nM) and benzyl ether 200 (Ki = 6.6 nM) exhibit significantly lower potency, likely due to steric hindrance disrupting receptor binding .

- Methyl Thiomethyl Ether (201) : This derivative shows a 22-fold drop in affinity (Ki = 13 nM) and 78-fold reduction in potency (EC50 = 31 nM), highlighting the critical role of oxygen in alkoxymethyl groups for KOR interaction .

Research Findings and Therapeutic Implications

Remyelination in Multiple Sclerosis

EOM SalB (0.1–0.3 mg/kg) reduces disease severity in experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models. It increases mature oligodendrocytes, myelin thickness, and reduces neuroinflammation via KOR-dependent mechanisms, outperforming U50,488 in promoting recovery .

Anti-Addiction Effects

EOM SalB and THP SalB attenuate cocaine-seeking behavior in rodents without inducing aversion, a common side effect of non-biased KOR agonists. Their G protein bias likely underlies this favorable profile .

Discriminative Stimulus Effects

EOM SalB and MOM SalB fully substitute for U69,593 in drug discrimination assays at doses as low as 0.01–0.10 mg/kg, confirming their KOR-mediated effects .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.